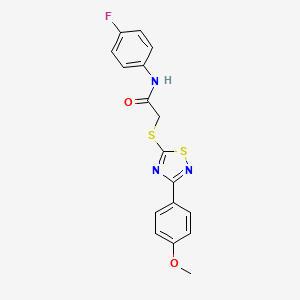

N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Descripción

This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a thioether-linked acetamide moiety bearing a 4-fluorophenyl group. Its synthesis likely involves nucleophilic substitution or S-alkylation of a thiol intermediate, as observed in analogous 1,2,4-triazole and thiadiazole derivatives . The presence of electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups confers unique electronic properties, influencing reactivity and biological interactions.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S2/c1-23-14-8-2-11(3-9-14)16-20-17(25-21-16)24-10-15(22)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWWZERRIGOUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxyphenyl hydrazine with carbon disulfide and an appropriate oxidizing agent.

Thioether Formation: The thiadiazole derivative is then reacted with 4-fluorophenyl acetic acid chloride in the presence of a base to form the thioether linkage.

Acetamide Formation: Finally, the intermediate product is treated with ammonia or an amine to form the acetamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the acetamide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been studied for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent. It has been evaluated for its ability to inhibit certain enzymes and pathways involved in inflammation and microbial growth.

Biological Studies: Researchers have investigated its effects on cellular processes and its potential as a therapeutic agent for various diseases.

Industrial Applications: The compound’s unique structural features make it a valuable intermediate in the synthesis of other biologically active molecules.

Mecanismo De Acción

The mechanism of action of N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Cellular Interactions: The compound can interact with cellular receptors and proteins, modulating their activity and affecting cellular processes.

Comparación Con Compuestos Similares

Structural Analogues with Varying Heterocyclic Cores

Thiadiazole vs. Triazole Derivatives

- Target Compound : The 1,2,4-thiadiazole core provides a planar, aromatic heterocycle with sulfur and nitrogen atoms, enabling π-π stacking and hydrogen bonding.

- Triazole Analogues: 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3, ) replaces thiadiazole with a 1,2,4-triazole ring. N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 573707-56-9, ) introduces a pyrazine substituent, enhancing π-π interactions but reducing solubility due to increased hydrophobicity .

Dihydrothiadiazole Derivatives

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () features a partially saturated thiadiazole ring. Saturation reduces aromaticity, limiting π-π interactions but improving metabolic stability compared to the fully aromatic target compound .

Fluorophenyl vs. Other Aryl Groups

- Target Compound : The 4-fluorophenyl group enhances lipophilicity and bioavailability, promoting membrane permeability.

- Sodium 2-((4-phenyl-5-... thiadiazole-2-yl)thio)acetate (): Replacing fluorophenyl with phenylamino increases polarity, improving water solubility but reducing blood-brain barrier penetration .

- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): Incorporation of an imidazothiazole-pyridine system broadens kinase inhibition but introduces steric hindrance .

Methoxyphenyl vs. Electron-Withdrawing Groups

- The 4-methoxyphenyl group in the target compound donates electron density via resonance, stabilizing the thiadiazole ring.

Actividad Biológica

Overview of N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

This compound is a synthetic compound that belongs to a class of thiadiazole derivatives. These compounds often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHFNOS

- IUPAC Name : this compound

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial effects. Research indicates that compounds similar to this compound exhibit inhibitory effects against various bacterial strains. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | E. coli | 32 µg/mL |

| Thiadiazole Derivative B | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

Studies have shown that thiadiazole compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. For instance, a related compound demonstrated a significant reduction in TNF-alpha and IL-6 levels in vitro.

Anticancer Properties

Thiadiazoles have also been evaluated for their anticancer potential. Some derivatives have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several thiadiazole derivatives and found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive bacteria.

- Anti-inflammatory Mechanism : Research published in Pharmacology Reports indicated that a related thiadiazole compound could significantly inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.

- Cytotoxicity Assessment : An investigation into the cytotoxic effects of thiadiazole derivatives on cancer cells revealed that compounds with methoxy substitutions showed improved activity compared to unsubstituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.